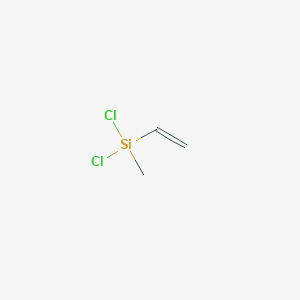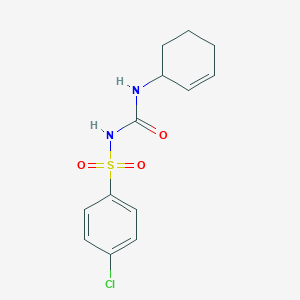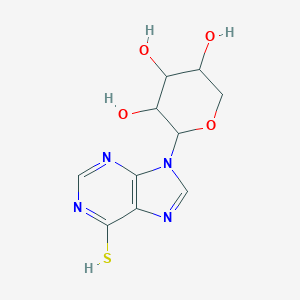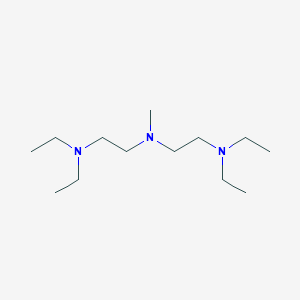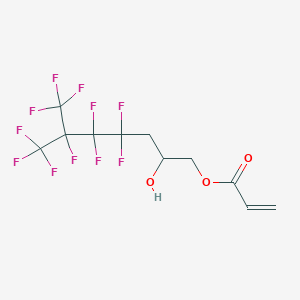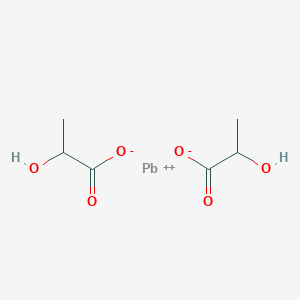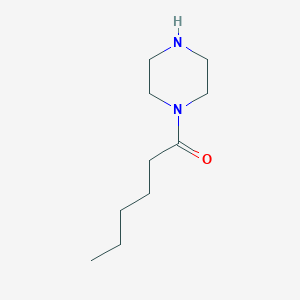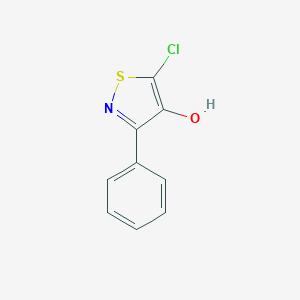
5-Chloro-3-phenyl-1,2-thiazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-phenyl-1,2-thiazol-4-ol, also known as CPT, is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. This molecule possesses a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of this ring in CPT makes it a valuable scaffold for the development of novel drugs with a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-phenyl-1,2-thiazol-4-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of prostaglandins, which are mediators of inflammation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects make this compound a promising candidate for the development of drugs for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Chloro-3-phenyl-1,2-thiazol-4-ol in lab experiments is its availability and ease of synthesis. Additionally, this compound has been extensively studied, and its biological activities are well characterized. However, one limitation of using this compound in lab experiments is its potential toxicity. Like many compounds with biological activity, this compound can be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 5-Chloro-3-phenyl-1,2-thiazol-4-ol. One area of interest is the development of novel drugs based on the this compound scaffold. Researchers may also investigate the mechanisms of action of this compound in more detail, in order to better understand its potential therapeutic applications. Additionally, the use of this compound in combination with other drugs may be explored, in order to enhance its therapeutic effects. Overall, the study of this compound is likely to continue to be an active area of research in medicinal chemistry.
Métodos De Síntesis
The synthesis of 5-Chloro-3-phenyl-1,2-thiazol-4-ol can be achieved through a variety of methods, including the cyclization of 2-aminothiophenol with phenacyl bromide, or the reaction of 2-chloro-3-phenylthiazolium chloride with sodium hydroxide. These methods have been optimized to produce high yields of pure this compound, making it readily available for further research.
Aplicaciones Científicas De Investigación
5-Chloro-3-phenyl-1,2-thiazol-4-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. These activities make this compound a promising candidate for the development of novel drugs for the treatment of various diseases.
Propiedades
Número CAS |
19389-32-3 |
|---|---|
Fórmula molecular |
C9H6ClNOS |
Peso molecular |
211.67 g/mol |
Nombre IUPAC |
5-chloro-3-phenyl-1,2-thiazol-4-ol |
InChI |
InChI=1S/C9H6ClNOS/c10-9-8(12)7(11-13-9)6-4-2-1-3-5-6/h1-5,12H |
Clave InChI |
OCQBHHUDBUQVRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NSC(=C2O)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=NSC(=C2O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



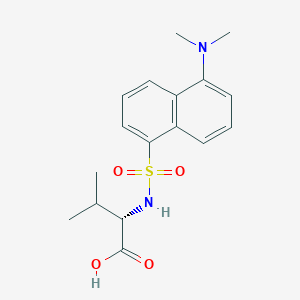
![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)
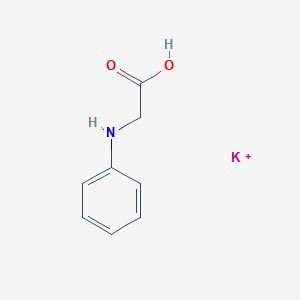

![Pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B90889.png)
